molecular formula C12H18N2O2 B8170237 3-Amino-2-isobutoxy-N-methyl-benzamide

3-Amino-2-isobutoxy-N-methyl-benzamide

Cat. No.: B8170237
M. Wt: 222.28 g/mol
InChI Key: LCPMYSHJYIRQSY-UHFFFAOYSA-N
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Description

3-Amino-2-isobutoxy-N-methyl-benzamide is a benzamide derivative featuring an amino group at the 3-position, an isobutoxy substituent at the 2-position, and an N-methylated amide moiety. While direct experimental data for this compound is absent in the provided evidence, its structural framework aligns with benzamide derivatives studied for applications in medicinal chemistry, catalysis, and materials science. Benzamides are known for their versatility due to tunable electronic and steric properties imparted by substituents, which influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

3-amino-N-methyl-2-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-16-11-9(12(15)14-3)5-4-6-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPMYSHJYIRQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-isobutoxy-N-methyl-benzamide can be achieved through a multi-step process:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core allows for various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated benzamides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-isobutoxy-N-methyl-benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isobutoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The isobutoxy group in the target compound (vs. methoxy in or chlorophenoxy in ) may enhance lipophilicity, influencing membrane permeability in drug design.

Structural Characterization :

  • Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide were characterized via NMR, IR, and X-ray crystallography , techniques applicable to the target compound. SHELX software is widely used for such analyses.

Synthetic Routes: Benzamides are typically synthesized via coupling of acyl chlorides with amines (e.g., ), suggesting that this compound could be prepared from 3-amino-2-isobutoxybenzoic acid derivatives and methylamine.

Biological and Catalytic Relevance: The amino group in the target compound may act as a directing group in catalysis, akin to the N,O-bidentate group in .

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